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molecular formula C16H10BrCl2N B8375319 6-Bromo-2,4-dichloro-8-methyl-3-phenylquinoline

6-Bromo-2,4-dichloro-8-methyl-3-phenylquinoline

Cat. No. B8375319
M. Wt: 367.1 g/mol
InChI Key: PLAJNHFAHDEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309222B2

Procedure details

A mixture of 2-phenylmalonic acid (7.62 g, 42.3 mmol) and POCl3 (32.8 mL, 352 mmol) was stirred at reflux (130° C. aluminum block temp) for 10 min, and the resulting homogeneous yellow solution was cooled on an ice bath. 4-Bromo-2-methylaniline (6.56 g, 35.2 mmol) was added in one portion and the mixture was refluxed for 2 hours. The dark solution was allowed to cool to room temperature and was diluted with DCM (70 mL) and ice (100 mL), and stirred under ambient conditions for ˜5-10 min at which point exothermic POCl3 hydrolysis commenced (ice bath cooling), and was then stirred at room temperature for another 30 min. The light yellow aqueous layer was extracted with DCM (1×30 mL), and the combined dark homogeneous organic layers were dried (Na2SO4), filtered, and concentrated with silica gel. The silica-adsorbed residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to provide the title compound as an off-white solid.
Quantity
7.62 g
Type
reactant
Reaction Step One
Name
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11](O)=O)C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16].[Al].[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[C:23]([CH3:28])[CH:22]=1.[CH2:29]([Cl:31])Cl>>[Br:20][C:21]1[CH:27]=[C:26]2[C:24](=[C:23]([CH3:28])[CH:22]=1)[N:25]=[C:11]([Cl:16])[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[C:29]2[Cl:31]

Inputs

Step One
Name
Quantity
7.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
32.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
6.56 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
70 mL
Type
reactant
Smiles
C(Cl)Cl
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting homogeneous yellow solution was cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
(ice bath cooling)
STIRRING
Type
STIRRING
Details
was then stirred at room temperature for another 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The light yellow aqueous layer was extracted with DCM (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined dark homogeneous organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with silica gel
CUSTOM
Type
CUSTOM
Details
was dry load flash
CUSTOM
Type
CUSTOM
Details
chromatographed with a 20% DCM/heptane to 100% DCM gradient

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(=NC2=C(C1)C)Cl)C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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